molecular formula C16H28N6O5PS B610571 Sp-Camps CAS No. 71774-13-5

Sp-Camps

Cat. No.: B610571
CAS No.: 71774-13-5
M. Wt: 447.47
InChI Key: OXIPZMKSNMRTIV-FCRSUSRCSA-O
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Description

Sp-Camps, also known as Sp-adenosine-3’,5’-cyclic monophosphorothioate, is a cyclic adenosine monophosphate (cAMP) analog. It is a potent activator of cAMP-dependent protein kinases (PKA) and a competitive inhibitor of phosphodiesterases (PDEs). This compound is widely used in biochemical and pharmacological research due to its stability and resistance to enzymatic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-Camps is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of adenosine monophosphate (AMP) with a thiophosphate group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization and ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the compound, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sp-Camps undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can be used for different research applications .

Scientific Research Applications

Sp-Camps has a wide range of scientific research applications, including:

Mechanism of Action

Sp-Camps exerts its effects by activating cAMP-dependent protein kinases (PKA). It binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. This activation leads to the phosphorylation of various target proteins, which in turn modulates cellular functions. This compound also inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP and prolonging its signaling effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-Camps is unique due to its high resistance to enzymatic degradation and its potent activation of cAMP-dependent protein kinases. This makes it a valuable tool for studying cAMP signaling pathways and developing new therapeutic strategies .

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPNJFHAPJOHPP-JOILOJCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178316
Record name Adenosine-3',5'-cyclic phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23645-17-2
Record name Adenosine-3',5'-cyclic phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine-3',5'-cyclic phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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